4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Overview
Description
“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C6H10N4.2ClH and a molecular weight of 211.09 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
1. Antagonist Activity in Serotonin Receptors
A study conducted by Ivachtchenko et al. (2013) explored the synthesis of new compounds related to pyrazolo[1,5-a]pyrimidines, revealing their potential as antagonists of serotonin 5-HT6 receptors. The research highlighted how structural modifications, such as substituent amino groups, can significantly influence antagonist activity, leading to compounds with picomolar level activity (Ivachtchenko et al., 2013).
2. Novel Ring System Synthesis
Elnagdi et al. (1975) reported the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, using 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives. This study provided insights into the versatility of pyrazolo[1,5-a]pyrimidine compounds in creating novel chemical structures (Elnagdi et al., 1975).
3. Synthesis Variants for Medical Applications
Lombar et al. (2014) developed two variants of the synthesis for 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, indicating potential applications in medicinal chemistry. These compounds were prepared in good yields and offer a base for further exploration in pharmacological contexts (Lombar et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target the atp-binding sites of proteins .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in the function of the target proteins .
Biochemical Pathways
It’s worth noting that similar compounds have been found to have anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
It’s known that similar compounds have shown very low solubility in different media and poor intrinsic clearance values in both mice and human microsomes .
Result of Action
Similar compounds have been found to have noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQJNCGXXPUOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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